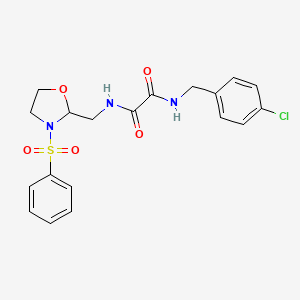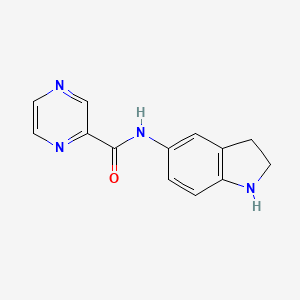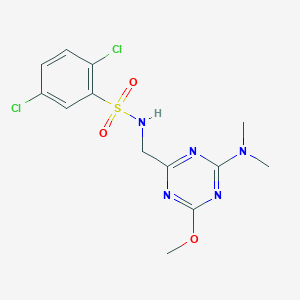
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyridine-3-sulfonamide is a complex organic compound that features a triazole ring, a pyridine ring, and a sulfonamide group. This compound is part of a broader class of triazole derivatives, which are known for their stability and diverse biological activities. Triazoles are nitrogen-containing heterocyclic compounds that have found extensive applications in medicinal chemistry, agriculture, and materials science .
Mécanisme D'action
Target of Action
Triazole compounds, which are a key structural component of this compound, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonding and bipolar interactions, which allows them to interact with biomolecular targets . This interaction can lead to changes in the function of the target, resulting in the observed biological activity.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
Triazole compounds are known for their stability to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties could potentially influence the bioavailability of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyridine-3-sulfonamide.
Result of Action
Given the broad range of biological activities associated with triazole compounds , it can be inferred that this compound could potentially have diverse effects at the molecular and cellular level.
Action Environment
The stability of triazole compounds to various conditions suggests that they may be relatively resilient to environmental factors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyridine-3-sulfonamide typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring . The reaction conditions often include the use of copper(I) iodide (CuI) as a catalyst, with solvents such as acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. Improvements include the use of inexpensive catalysts like copper(II) oxide (Cu2O) and the reduction of solvent and reagent quantities. The product is often isolated by crystallization from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Conducted in inert atmospheres to prevent oxidation of the reducing agents.
Substitution: Often requires polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Rufinamide: An anticonvulsant with a triazole core.
Uniqueness
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyridine-3-sulfonamide is unique due to its specific combination of a triazole ring, a pyridine ring, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-10(2)12(9-17-14-6-7-15-17)16-20(18,19)11-4-3-5-13-8-11/h3-8,10,12,16H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYLMYCEDDQRFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2758263.png)


![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2758276.png)





![N-(3-chlorophenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylthio]acetamide](/img/structure/B2758282.png)

